molecular formula C9H11NO5 B1670964 Droxidopa CAS No. 23651-95-8

Droxidopa

Numéro de catalogue: B1670964
Numéro CAS: 23651-95-8
Poids moléculaire: 213.19 g/mol
Clé InChI: QXWYKJLNLSIPIN-JGVFFNPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La droxidopa est un précurseur d'acide aminé synthétique qui agit comme un promédicament du neurotransmetteur noradrénaline. Elle est connue pour sa capacité à traverser la barrière hémato-encéphalique, contrairement à la noradrénaline elle-même. La this compound est principalement utilisée dans le traitement de l'hypotension orthostatique neurogène, une affection caractérisée par une chute significative de la pression artérielle lors de la mise debout .

Applications De Recherche Scientifique

Droxidopa has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . The primary targets of this compound are the alpha-adrenergic receptors where norepinephrine acts as a vasoconstrictor, and the beta-adrenergic receptors where norepinephrine acts as a heart stimulator and artery dilator .

Mode of Action

This compound crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . The norepinephrine then interacts with its targets, the alpha and beta-adrenergic receptors, leading to vasoconstriction, heart stimulation, and artery dilation .

Biochemical Pathways

This compound is metabolized by the catecholamine pathway . It is initially converted to methoxylated dihydroxyphenylserine (3-OM-DOPS), a major metabolite, by catechol-O-methyltransferase (COMT), to norepinephrine by DOPA decarboxylase (DDC), or to protocatechualdehyde by DOPS aldolase .

Pharmacokinetics

This compound has a bioavailability of 90% . Peak plasma concentrations are attained in approximately 1–4 hours following oral administration . Plasma norepinephrine concentrations peak within 3–4 hours of oral administration but have no consistent relationship with the this compound dosage . The mean elimination half-life of this compound is approximately 2.5 hours in humans .

Result of Action

The pharmacological effects of this compound are mediated through norepinephrine, which increases blood pressure by inducing peripheral arterial and venous vasoconstriction . This helps to alleviate symptoms of neurogenic orthostatic hypotension (nOH) such as lightheadedness, dizziness, blurred vision, and syncope .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake. Absorption of a single dose of this compound is slowed after a high-fat/high-calorie meal . For consistent effect, this compound should be taken the same way each time, either with or without food .

Analyse Biochimique

Biochemical Properties

. This interaction is crucial for the role of Droxidopa in biochemical reactions. Norepinephrine, the product of this reaction, acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Cellular Effects

This compound influences cell function by increasing the concentrations of norepinephrine in the body and brain . This increase in norepinephrine levels can lead to vasoconstriction, increased heart stimulation, and artery dilation . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . This conversion allows this compound to exert its effects at the molecular level, including binding interactions with alpha and beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound has been shown to provide sustained benefits, including sustained increases in standing blood pressure and improvements in patient-reported assessments of nOH symptom severity . This suggests that this compound has a stable effect over time in laboratory settings.

Dosage Effects in Animal Models

This compound has minimal toxic effects and an acute, oral LD50 of more than 5 g/kg in mice, rats, dogs, and monkeys . This indicates that the effects of this compound can vary with different dosages in animal models, with high doses not resulting in significant toxicity.

Metabolic Pathways

The metabolism of this compound is mediated by the catecholamine pathway . It is initially converted to methoxylated dihydroxyphenylserine (3-OM-DOPS), a major metabolite, by catechol-O-methyltransferase (COMT), to norepinephrine by DOPA decarboxylase (DDC), or to protocatechualdehyde by DOPS aldolase .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier, suggesting that it can be transported and distributed within cells and tissues . This ability to cross the blood-brain barrier allows this compound to increase the concentrations of norepinephrine in the brain, influencing its localization and accumulation .

Subcellular Localization

Given that it is a precursor to norepinephrine and can cross the blood-brain barrier, it is likely that this compound and its metabolites are found in various subcellular compartments where norepinephrine and its receptors are located .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La droxidopa peut être synthétisée par plusieurs méthodes. Une méthode courante implique l'utilisation du 3,4-dihydroxybenzaldéhyde comme matière de départ. Ce composé subit une série de réactions, notamment une condensation avec la glycine, suivie d'une réduction et d'une hydrolyse pour donner la this compound . Une autre méthode implique la racémisation de la this compound, suivie d'une cristallisation pour obtenir la forme optiquement active .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification. Le processus comprend l'utilisation de solvants tels que le méthanol, la triéthylamine et l'acétonitrile. Le produit final est obtenu par cristallisation et séchage .

Analyse Des Réactions Chimiques

Types de réactions

La droxidopa subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Le principal produit formé par la réduction de la this compound est la noradrénaline. L'oxydation et l'hydrolyse peuvent conduire à divers produits de dégradation, qui sont généralement analysés par HPLC .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en étant convertie en noradrénaline par décarboxylation par l'enzyme L-aromatique-amino-acide décarboxylase. La noradrénaline agit sur les récepteurs alpha-adrénergiques comme vasoconstricteur et sur les récepteurs bêta-adrénergiques comme stimulateur cardiaque et dilatateur artériel. Cela conduit à une augmentation de la pression artérielle et à une amélioration du flux sanguin .

Comparaison Avec Des Composés Similaires

Composés similaires

Singularité de la droxidopa

La singularité de la this compound réside dans sa capacité à traverser la barrière hémato-encéphalique et à être convertie en noradrénaline au sein du système nerveux central. Cela la rend particulièrement efficace dans le traitement des affections où les niveaux centraux de noradrénaline sont déficients, comme l'hypotension orthostatique neurogène .

Propriétés

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046422, DTXSID201017236
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

23651-95-8, 3916-18-5
Record name Droxidopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-β,3-Dihydroxy-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROXIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREO-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Droxidopa
Reactant of Route 2
Reactant of Route 2
Droxidopa
Reactant of Route 3
Droxidopa
Reactant of Route 4
Droxidopa
Reactant of Route 5
Droxidopa
Reactant of Route 6
Reactant of Route 6
Droxidopa
Customer
Q & A

Q1: What is the primary mechanism of action of Droxidopa?

A1: this compound is a synthetic amino acid analog that is directly metabolized to norepinephrine (NE) by dopa-decarboxylase. [] It acts as a prodrug, replenishing depleted NE levels, primarily in the peripheral nervous system. [, , , ]

Q2: How does this compound improve neurogenic orthostatic hypotension (nOH)?

A2: this compound increases blood pressure primarily by inducing peripheral arterial and venous vasoconstriction, thereby improving symptoms of nOH. [, ] This pressor effect is attributed to the conversion of this compound into NE. [, , ]

Q3: Does this compound cross the blood-brain barrier?

A3: While primarily designed to act peripherally, evidence suggests that this compound can cross the blood-brain barrier and potentially exert central effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A5: this compound (L-threo-3,4-dihydroxyphenylserine) has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol. []

Q5: Which analytical techniques are used to characterize this compound and its related substances?

A6: High-performance liquid chromatography (HPLC) is widely used for the analysis of this compound and its impurities. [] Additionally, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for further characterization and confirmation of related substances. []

Q6: Does this compound possess any catalytic properties?

A8: this compound itself is not known to have catalytic properties. Its primary function is as a prodrug, converting to NE in vivo. [, ]

Q7: Have there been any computational studies on this compound?

A9: While the provided research does not delve into specific computational studies, the use of nonlinear regression models has been employed to investigate the relationship between plasma NE levels and the pressor response to this compound. []

Q8: How do structural modifications of this compound affect its activity?

A8: The provided research does not explicitly address the impact of structural modifications on this compound's activity. Further research is needed to explore SAR.

Q9: What are the formulation strategies for this compound?

A11: The provided research primarily focuses on this compound's clinical application as an oral medication. [, , ] Specific formulation details are not extensively discussed.

Q10: Is there information available regarding SHE regulations for this compound?

A10: The provided research does not provide specific details regarding SHE regulations for this compound. As a pharmaceutical compound, its development and manufacturing are subject to regulatory oversight.

Q11: How is this compound metabolized in the body?

A13: this compound is primarily metabolized by dopa-decarboxylase to NE. [, ] Additional metabolic pathways involve catechol-O-methyltransferase (COMT) and DOPS-aldolase. []

Q12: Does the presence of carbidopa affect this compound metabolism?

A14: Studies show that carbidopa, a DOPA decarboxylase inhibitor, can blunt the hemodynamic effects of this compound, [] suggesting its potential to influence this compound's metabolism and subsequent pressor effects.

Q13: What factors predict the pressor response to this compound?

A15: Research suggests that lower supine plasma NE levels are associated with a greater pressor response to this compound in nOH. [, ] This correlation highlights the potential influence of denervation supersensitivity on this compound's effects.

Q14: What are the primary clinical trial endpoints used to assess this compound efficacy in nOH?

A17: Clinical trials evaluating this compound's efficacy in nOH primarily focus on patient-reported outcomes, such as changes in the Orthostatic Hypotension Questionnaire (OHQ) composite score [, ] and dizziness/lightheadedness (OHSA Item 1). [, ]

Q15: What is the efficacy of this compound in managing falls in patients with nOH?

A18: Several studies, including randomized controlled trials, suggest that this compound treatment may lead to a reduction in falls and fall-related injuries in patients with nOH, particularly those with PD. [, , ]

Q16: Is there evidence of resistance developing to this compound therapy?

A16: The provided research does not provide evidence of resistance developing to this compound. Further long-term studies are needed to assess this possibility.

Q17: What are the common adverse events associated with this compound?

A20: Common adverse events reported in clinical trials of this compound include headache, dizziness, fatigue, nausea, and supine hypertension. [, , ] Careful monitoring of blood pressure, particularly in the supine position, is essential during this compound titration.

Q18: What analytical methods are used to quantify this compound in biological samples?

A18: The provided research does not specify the analytical methods used for quantifying this compound in biological samples.

Q19: Is there information available on the environmental impact of this compound?

A19: The provided research does not address the environmental impact of this compound. This aspect would necessitate further ecotoxicological studies.

Q20: What are the key parameters validated in analytical methods for this compound?

A26: The HPLC method for this compound analysis necessitates validation of key parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability. [] These validations are essential to ensure the reliability and accuracy of analytical results.

Q21: Does this compound induce any immunological responses?

A21: The provided research does not provide information regarding this compound's immunogenicity or its potential to elicit immunological responses.

Q22: Does this compound induce or inhibit drug-metabolizing enzymes?

A22: The provided research does not contain information regarding this compound's effects on drug-metabolizing enzymes. Further investigation is needed to elucidate potential interactions.

Q23: What are the alternative treatments for nOH?

A32: Besides this compound, other pharmacological interventions for nOH include fludrocortisone, midodrine, pyridostigmine (an acetylcholinesterase inhibitor), and atomoxetine (a norepinephrine transporter inhibitor). []

Q24: Are there specific guidelines for the recycling and waste management of this compound?

A24: The provided research does not include information on the recycling and waste management of this compound.

Q25: What resources are available for researchers studying this compound?

A35: Resources for researchers studying this compound include databases such as PubMed, Cochrane Library, and EMBASE, [] as well as clinical trial registries like ClinicalTrials.gov. []

Q26: When was this compound approved for the treatment of nOH?

A36: this compound received approval from the US Food and Drug Administration (FDA) for the treatment of symptomatic nOH in 2014. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.